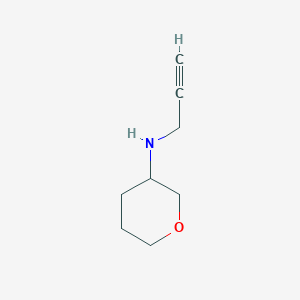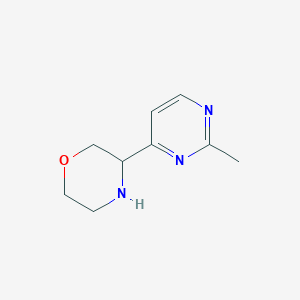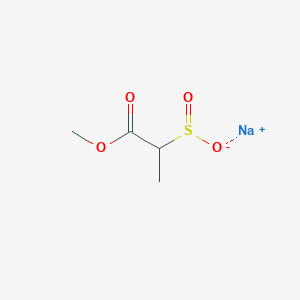![molecular formula C9H10N2O2S B13201765 2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
2-[(4-Carbamothioylphenyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Carbamothioylphenyl)amino]acetic acid is a compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 . This compound is primarily used in proteomics research . It is known for its unique structure, which includes a carbamothioyl group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Carbamothioylphenyl)amino]acetic acid typically involves the reaction of 4-isothiocyanatobenzoic acid with glycine . The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group of glycine on the isothiocyanate group, followed by cyclization and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Carbamothioylphenyl)amino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Carbamothioylphenyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(4-Carbamothioylphenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the carbamothioyl group, which can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Carbamoylphenyl)amino]acetic acid: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
2-Aminothiazole-4-acetic acid: Contains a thiazole ring instead of a phenyl ring.
Uniqueness
2-[(4-Carbamothioylphenyl)amino]acetic acid is unique due to its carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C9H10N2O2S |
|---|---|
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
2-(4-carbamothioylanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O2S/c10-9(14)6-1-3-7(4-2-6)11-5-8(12)13/h1-4,11H,5H2,(H2,10,14)(H,12,13) |
InChI-Schlüssel |
BSTHYEPUTKVRBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=S)N)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13201686.png)
![6-Chloro-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13201694.png)
![1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13201695.png)

![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)


methanol](/img/structure/B13201717.png)





